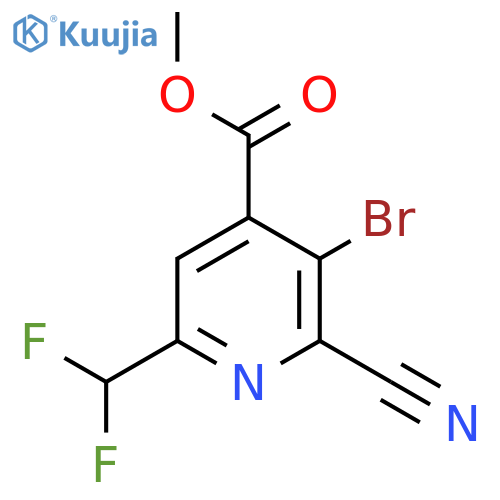Cas no 1804843-10-4 (Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate)
メチル3-ブロモ-2-シアノ-6-(ジフルオロメチル)ピリジン-4-カルボキシレートは、高度に官能基化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。ブロモ基とシアノ基の反応性を活かした逐次変換が可能で、特に医薬品合成における多段階反応において重要なビルディングブロックとして機能します。ジフルオロメチル基の導入により、分子の脂溶性や代謝安定性が向上する特徴があります。結晶性が良好なため精製が容易で、保管安定性にも優れています。有機合成化学において多様な骨格構築に利用可能な高純度の中間体です。

1804843-10-4 structure
商品名:Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate
CAS番号:1804843-10-4
MF:C9H5BrF2N2O2
メガワット:291.049008131027
CID:4859547
Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate
-
- インチ: 1S/C9H5BrF2N2O2/c1-16-9(15)4-2-5(8(11)12)14-6(3-13)7(4)10/h2,8H,1H3
- InChIKey: MTRVBQBCKATDJY-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)N=C(C(F)F)C=C1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 63
Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029061953-1g |
Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate |
1804843-10-4 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
1804843-10-4 (Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate) 関連製品
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 61389-26-2(Lignoceric Acid-d4)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
